molecular formula C15H16N4O4 B4178215 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

Cat. No. B4178215
M. Wt: 316.31 g/mol
InChI Key: TZZBXEPUENOQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide, also known as HET0016, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its ability to inhibit the activity of a specific enzyme called 20-HETE synthase. In

Mechanism of Action

4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of 20-HETE synthase, an enzyme that catalyzes the conversion of arachidonic acid to 20-HETE. This compound competes with arachidonic acid for the active site of the enzyme, thereby preventing the biosynthesis of 20-HETE. This inhibition results in decreased vasoconstriction, decreased cell proliferation, and increased cell death.
Biochemical and Physiological Effects:
4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects, including anti-tumor, anti-hypertensive, and neuroprotective effects. In cancer, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been reported to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In hypertension, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to decrease blood pressure by inhibiting vasoconstriction. In ischemic stroke, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been reported to reduce brain damage by decreasing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its specificity for 20-HETE synthase. This compound has been shown to selectively inhibit the activity of this enzyme without affecting other enzymes involved in the biosynthesis of eicosanoids. However, one of the limitations of using 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide. One of the directions is to explore the potential of this compound as a therapeutic agent in cancer, hypertension, and ischemic stroke. Another direction is to investigate the safety and efficacy of 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in preclinical and clinical studies. Additionally, the development of more potent and selective inhibitors of 20-HETE synthase may lead to the discovery of new drugs with improved pharmacological properties.

Scientific Research Applications

4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke. The compound has been reported to inhibit the activity of 20-HETE synthase, an enzyme that plays a critical role in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and mitogen. By inhibiting the activity of this enzyme, 4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have anti-tumor, anti-hypertensive, and neuroprotective effects.

properties

IUPAC Name

4-(2-hydroxyethylamino)-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-10-3-2-4-14(17-10)18-15(21)11-5-6-12(16-7-8-20)13(9-11)19(22)23/h2-6,9,16,20H,7-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZBXEPUENOQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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